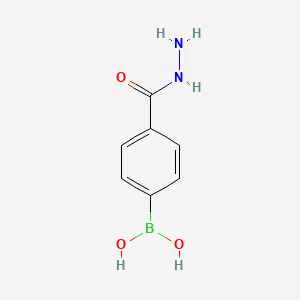
(4-(Hidrazinocarbonil)fenil)ácido bórico
Descripción general
Descripción
(4-(Hydrazinecarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H9BN2O3 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Hydrazinecarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Hydrazinecarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistema de liberación de fármacos sensible a especies reactivas del oxígeno (ROS)
Un estudio ha demostrado que se desarrolló un sistema de liberación de fármacos sensible a especies reactivas del oxígeno (ROS) modificando estructuralmente el ácido hialurónico (HA) con éster de pinacol de ácido fenilborónico (PBAP) . La curcumina (CUR) se encapsuló en este sistema de liberación de fármacos para formar nanopartículas cargadas con curcumina (HA@CUR NPs) . Los resultados de la liberación indican que la CUR puede liberarse rápidamente en un entorno ROS para alcanzar la concentración necesaria para el tratamiento .
Tratamiento de la periodontitis
El mismo estudio también demostró la aplicación de este sistema de liberación de fármacos sensible a ROS en el tratamiento de la periodontitis . Las HA@CUR NPs no solo retuvieron la eficacia antimicrobiana de la CUR, sino que también exhibieron funciones antiinflamatorias y antioxidantes más pronunciadas tanto in vivo como in vitro . Esto proporciona un buen sistema potencial de liberación de fármacos para el tratamiento de la periodontitis y podría ofrecer información valiosa para la terapéutica dental dirigida a las enfermedades periodontales .
Propiedades
IUPAC Name |
[4-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYLNOZUCPDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657267 | |
| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-95-2 | |
| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















